(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
Brand Name:
Vulcanchem
CAS No.:
1323257-58-4
VCID:
VC0020243
InChI:
InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D
SMILES:
CC(C)C(C(=O)O)N1CCCNC1=O
Molecular Formula:
C9H16N2O3
Molecular Weight:
208.287
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
CAS No.: 1323257-58-4
Reference Standards
VCID: VC0020243
Molecular Formula: C9H16N2O3
Molecular Weight: 208.287
CAS No. | 1323257-58-4 |
---|---|
Product Name | (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 |
Molecular Formula | C9H16N2O3 |
Molecular Weight | 208.287 |
IUPAC Name | 2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid |
Standard InChI | InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D |
Standard InChIKey | AFGBRTKUTJQHIP-CYNCDMODSA-N |
SMILES | CC(C)C(C(=O)O)N1CCCNC1=O |
Synonyms | (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume